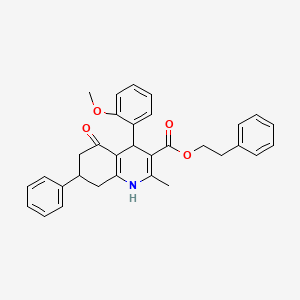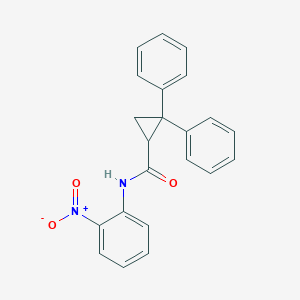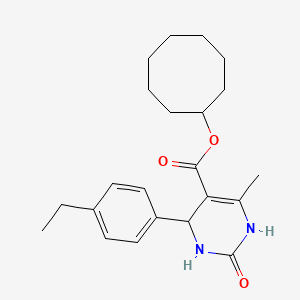
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide, also known as NSC 721648, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is known to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of tumor microenvironments, and its inhibition can lead to tumor cell death.
Biochemical and physiological effects:
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, there are also some limitations to its use. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. It also has relatively low potency compared to other anti-cancer compounds.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648. One potential direction is to investigate its use in combination with other anti-cancer compounds to enhance its potency. Another direction is to investigate its use in combination with immunotherapeutic agents to enhance the immune response against cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers for patient selection.
Métodos De Síntesis
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 can be synthesized using a simple reaction between 4-(methylthio)benzenesulfonyl chloride and 4-butylaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have demonstrated that N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-3-4-5-14-6-8-15(9-7-14)18-22(19,20)17-12-10-16(21-2)11-13-17/h6-13,18H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYXBHHANWVGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)
![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


